(R)-1-(4-Bromophenyl)ethanol
Overview
Description
(R)-1-(4-Bromophenyl)ethanol is a chiral secondary alcohol that serves as an important intermediate in the synthesis of various pharmaceutical compounds. While the provided papers do not directly discuss (R)-1-(4-Bromophenyl)ethanol, they do provide insights into similar compounds and methodologies that could be applied to its synthesis and analysis.
Synthesis Analysis
The synthesis of chiral alcohols similar to (R)-1-(4-Bromophenyl)ethanol often involves asymmetric reduction or enzymatic processes. For instance, a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to a related compound, (R)-1-[4-(trifluoromethyl)phenyl]ethanol, was developed using recombinant Escherichia coli cells with excellent enantioselectivity . This process was enhanced by using an isopropanol-aqueous system, which improved the yield and reaction time . Similarly, enzymatic hydrolysis using a cold-adapted Bacillus amyloliquefaciens esterase was employed to produce optically pure 1-(3’,4’-methylenedioxyphenyl)ethanol, another chiral alcohol, with high enantioselectivity . These methods could potentially be adapted for the synthesis of (R)-1-(4-Bromophenyl)ethanol.
Molecular Structure Analysis
The molecular structure of chiral alcohols can be characterized using various spectroscopic techniques. For example, the novel racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol was characterized by IR, NMR spectroscopy, elemental analysis, and HRMS spectrometry . These techniques could be applied to determine the structure of (R)-1-(4-Bromophenyl)ethanol.
Chemical Reactions Analysis
Chiral alcohols like (R)-1-(4-Bromophenyl)ethanol can participate in various chemical reactions. For instance, o-Bromobenzyl alcohol, which shares the bromophenyl moiety with (R)-1-(4-Bromophenyl)ethanol, was used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed cascade reaction . This demonstrates the potential reactivity of bromophenyl alcohols in complex organic syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral alcohols are crucial for their application in pharmaceutical synthesis. The metabolic formation and synthesis of a hypocholesteremic agent, 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol, was studied, and its major urinary metabolite was identified after administration to rats . Understanding the metabolic pathways and physical properties of such compounds can inform the development of (R)-1-(4-Bromophenyl)ethanol-based drugs.
Scientific Research Applications
Photochemical and Photophysical Properties : A study focused on the synthesis and characterization of three phthalocyanine derivatives, including one modified with (R)-1-(4-bromophenyl)ethanol. The study revealed that the phthalocyanine containing (R)-1-(4-bromophenyl)ethoxy moiety exhibited a higher quantum yield of reactive oxygen species generation. These phthalocyanines showed different interactions with mammary MCF-7 cells, indicating the importance of evaluating photochemical and biological properties separately for each enantiomeric species (Ramos et al., 2015).
Synthesis of β-Adrenergic Blockers : Another application involves the synthesis of β-adrenergic receptor blocking drugs, specifically (R)-nifenalol and (S)-sotalol. These were obtained in enantiomerically pure forms via a highly efficient enzymatic transesterification reaction of a bromohydrin precursor (Kapoor et al., 2005).
Biocatalytic Preparation : The biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate, using recombinant Escherichia coli cells, is another significant application. This process exhibited excellent enantioselectivity and was enhanced by using a polar organic solvent-aqueous medium, offering scalability and potential industrial application (Chen et al., 2019).
Kinetic Resolution of Secondary Alcohols : A study developed a nanohybrid material used for the kinetic resolution of secondary alcohols, including rac-1-(3-bromophenyl)-1-ethanol. This process is important for obtaining precursors for enantiomeric drugs and other bioactive substances, showcasing the versatility of this method in heterogeneous catalysis (Galvão et al., 2018).
Chemoenzymatic Synthesis : The compound was also used in the chemoenzymatic synthesis of various pharmaceutical intermediates, demonstrating its utility in the production of enantiomerically pure compounds (González-Martínez et al., 2019).
properties
IUPAC Name |
(1R)-1-(4-bromophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426185 | |
Record name | (R)-1-(4-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Bromophenyl)ethanol | |
CAS RN |
76155-78-7 | |
Record name | (R)-1-(4-Bromophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(4-bromophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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